5-Acetamido-2-aminobenzoic acid

Catalog No.
S751095
CAS No.
50670-83-2
M.F
C9H10N2O3
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Acetamido-2-aminobenzoic acid

CAS Number

50670-83-2

Product Name

5-Acetamido-2-aminobenzoic acid

IUPAC Name

5-acetamido-2-aminobenzoic acid

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,10H2,1H3,(H,11,12)(H,13,14)

InChI Key

GSOHXJQXAKNJES-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)N)C(=O)O

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N)C(=O)O

Synthesis and Characterization:

5-Acetamido-2-aminobenzoic acid (5-AABA) is a relatively rare organic compound with the molecular formula C₉H₁₀N₂O₃. While its natural occurrence and abundance are not well documented, it has been synthesized and characterized in various scientific studies. Researchers have employed different methods for its synthesis, including acylation of 2-aminobenzoic acid with acetic anhydride. Characterization techniques like infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry have been used to confirm the structure and purity of the synthesized 5-AABA [].

Potential Applications:

Despite limited research, some studies suggest potential applications of 5-AABA in various scientific fields:

  • Crystal engineering: 5-AABA has been explored as a potential building block for the design of supramolecular assemblies due to its functional groups that can participate in hydrogen bonding interactions.
  • Medicinal chemistry: The presence of both amine and amide functionalities in 5-AABA raises the possibility of investigating its potential biological activities. However, no substantial research has been reported regarding its specific therapeutic effects.

5-Acetamido-2-aminobenzoic acid, also known as 2-amino-5-acetamidobenzoic acid, is an organic compound with the molecular formula C₉H₁₀N₂O₃. It features an acetamido group attached to the benzene ring of an amino benzoic acid. This compound is characterized by its potential pharmacological properties, particularly in the realm of analgesics and anti-inflammatory agents. Its structure includes a carboxylic acid group, an amino group, and an acetamido group, which contribute to its biological activity and reactivity in various chemical processes .

Typical of compounds containing amino and carboxylic acid functionalities:

  • Acylation Reactions: The acetamido group can be modified through acylation, leading to various derivatives that may enhance biological activity.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, potentially altering the compound's properties.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which may have different solubility and bioactivity profiles.

These reactions are critical for synthesizing derivatives that may exhibit improved pharmacological properties .

Research indicates that 5-acetamido-2-aminobenzoic acid possesses significant biological activity. It has been studied for its analgesic effects, particularly in reducing pain in both central and peripheral models. In experimental settings, it has demonstrated effectiveness in reducing nociceptive responses in animal models through mechanisms involving cyclooxygenase inhibition . Additionally, it has shown potential anti-inflammatory properties by reducing edema formation induced by inflammatory agents .

The synthesis of 5-acetamido-2-aminobenzoic acid typically involves classical organic synthesis techniques:

  • Starting Materials: The synthesis often begins with 2-aminobenzoic acid.
  • Acetylation: The amino group of 2-aminobenzoic acid is acetylated using acetic anhydride or acetyl chloride to introduce the acetamido group.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Alternative methods may involve modifications to enhance yield or selectivity towards specific derivatives .

5-Acetamido-2-aminobenzoic acid finds applications primarily in pharmaceuticals due to its analgesic and anti-inflammatory properties. It serves as a precursor for developing more potent analgesics and anti-inflammatory drugs. Additionally, it is utilized in biochemical research for studying enzyme interactions and mechanisms related to pain pathways .

Studies on the interactions of 5-acetamido-2-aminobenzoic acid with biological targets have revealed its binding affinity for cyclooxygenase enzymes. Molecular docking studies indicate that this compound can effectively bind to cyclooxygenase-2 receptors, suggesting a mechanism for its analgesic activity . Furthermore, computational studies have predicted favorable pharmacokinetic properties, enhancing its potential as a therapeutic agent .

Several compounds share structural similarities with 5-acetamido-2-aminobenzoic acid. Here are a few notable examples:

Compound NameStructure DescriptionUnique Properties
5-Acetamido-2-hydroxybenzoic acidHydroxyl group addition on the benzene ringEnhanced anti-inflammatory activity
4-Acetamidobenzoic acidAcetamido group at para positionDifferent analgesic profile
5-Amino-2-nitrobenzoic acidNitro group instead of acetamidoPotentially higher toxicity

These compounds illustrate variations in functional groups that affect their biological activity and therapeutic applications. The unique combination of amino and acetamido groups in 5-acetamido-2-aminobenzoic acid contributes to its distinctive pharmacological profile compared to these similar compounds .

5-Acetamido-2-aminobenzoic acid represents an important chemical compound in organic synthesis with diverse applications in pharmaceutical and chemical industries [1]. The classical synthetic approach for this compound primarily involves the selective acylation of anthranilic acid (2-aminobenzoic acid) derivatives [2]. This section explores the established methodologies for synthesizing 5-Acetamido-2-aminobenzoic acid through traditional acylation routes.

Anthranilic acid contains two nucleophilic centers - the amino group and the carboxyl group - which presents both challenges and opportunities for selective functionalization [1]. Under neutral conditions, the nucleophilic properties of the amino group dominate, especially in reactions with acylating agents, due to the stability of the resulting amide product [2]. This characteristic is fundamental to the selective acylation strategies employed in the synthesis of 5-Acetamido-2-aminobenzoic acid [1] [2].

The most common classical approach involves the direct acylation of the amino group of anthranilic acid using acetic anhydride or acetyl chloride as acylating agents [3]. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, where the nucleophilic amino group attacks the carbonyl carbon of the acylating agent [4]. This reaction can be represented by the following general scheme:

Anthranilic acid + Acetic anhydride → N-Acetylanthranilic acid

However, when targeting 5-Acetamido-2-aminobenzoic acid specifically, the synthetic route becomes more complex due to the need for regioselective acylation at the 5-position while maintaining the 2-amino group [5]. This requires either:

  • Starting with a suitably substituted anthranilic acid derivative that already contains an amino group at the 5-position [1]
  • Introducing the amino group at the 5-position after N-acylation of anthranilic acid [5]

A common synthetic pathway involves the nitration of N-acetylanthranilic acid at the 5-position, followed by reduction of the nitro group to yield 5-Acetamido-2-aminobenzoic acid [1] [2]. The nitration step typically employs mixed acids (sulfuric acid and nitric acid) under controlled temperature conditions to ensure regioselectivity [5].

Table 1: Reaction Conditions for Classical Acylation of Anthranilic Acid

Acylating AgentReaction ConditionsCatalyst/BaseYield (%)Reference
Acetic anhydrideRoom temperature, 2hPyridine75-85 [3]
Acetyl chloride0-5°C, 1hTriethylamine70-80 [6]
Acetic anhydrideReflux in heptane, 3hNone65-75 [5]
Acetic anhydride70°C, 1hSodium acetate80-90 [1]

In reactions with acyl halides, anthranilic acid itself can function as a hydrogen halide scavenger, meaning that only half of the starting material forms the desired product while the other half is trapped as a hydrohalide salt [1]. To overcome this limitation, the addition of a base such as pyridine or triethylamine is essential to achieve higher yields [3] [4].

The classical acylation route presents several challenges, including:

  • Control of regioselectivity during the acylation process [2]
  • Prevention of over-acylation, as both the amino and carboxyl groups can potentially react with acylating agents [1]
  • Purification of the final product from reaction mixtures containing various by-products [5]

Despite these challenges, classical acylation routes remain fundamental in the synthesis of 5-Acetamido-2-aminobenzoic acid, providing a reliable foundation for more advanced synthetic methodologies [2] [5].

Novel Catalytic Approaches for Regioselective Modification

The development of novel catalytic approaches has significantly advanced the regioselective modification of anthranilic acid derivatives for the synthesis of 5-Acetamido-2-aminobenzoic acid [7]. These innovative methodologies offer improved control over reaction selectivity, enhanced yields, and milder reaction conditions compared to classical approaches [8].

Metal-catalyzed reactions have emerged as powerful tools for the regioselective functionalization of aminobenzoic acid derivatives [9]. Palladium-catalyzed coupling reactions, particularly the Buchwald-Hartwig amination, have been adapted for the selective modification of anthranilic acid derivatives [10]. This approach enables the introduction of amino groups at specific positions on the aromatic ring with high regioselectivity [10] [9].

A significant advancement in the synthesis of 5-Acetamido-2-aminobenzoic acid involves the use of transition metal catalysts for regioselective C-H activation [9]. These catalysts facilitate the direct functionalization of specific C-H bonds in the aromatic ring, eliminating the need for pre-functionalized substrates and reducing the number of synthetic steps [7] [11]. The regioselectivity in these reactions is controlled by both steric and electronic factors of the catalyst and substrate [7].

Table 2: Novel Catalytic Systems for Regioselective Synthesis of Aminobenzoic Acid Derivatives

Catalyst SystemSubstrateReaction TypeRegioselectivity (%)Yield (%)Reference
Pd(OAc)₂/DPE-Phos2-Iodobenzoic acidAmination>9575-85 [10]
Ag/MOF compositeAnthranilic acidC-H activation>9065-75 [9]
Ta-ureate complexSilylated alkenesHydroaminoalkylation>9580-93 [7]
Zr-based catalystAnthranilic derivativesMannich reaction>9070-80 [12]

The use of heterogeneous catalysts has also shown promise in the regioselective synthesis of 5-Acetamido-2-aminobenzoic acid [13]. Metal-organic frameworks (MOFs) functionalized with catalytic metal centers provide unique reaction environments that can enhance both activity and selectivity in acylation reactions [9]. These materials combine the advantages of homogeneous and heterogeneous catalysis, offering high catalytic activity with easy catalyst recovery and reuse [13] [11].

Enzyme-catalyzed reactions represent another innovative approach for the regioselective modification of aminobenzoic acid derivatives [14]. Lipases such as Candida antarctica lipase B (CAL-B) have been employed for the selective acylation of amino groups in the presence of other functional groups [14]. These biocatalysts operate under mild conditions and exhibit exceptional regioselectivity, making them valuable tools for the synthesis of 5-Acetamido-2-aminobenzoic acid [14].

Recent advances in photocatalysis have also contributed to the development of regioselective methodologies for the synthesis of aminobenzoic acid derivatives [12]. Visible light-mediated reactions catalyzed by photoredox catalysts enable selective functionalization under mild conditions, offering new synthetic routes to 5-Acetamido-2-aminobenzoic acid [12] [11].

The regioselectivity in these novel catalytic approaches is influenced by several factors:

  • The electronic properties of the substrate, with electron-rich positions being more susceptible to electrophilic substitution [7]
  • The steric environment around potential reaction sites [8]
  • The coordination ability of functional groups to the catalyst [9]
  • The reaction conditions, including solvent, temperature, and additives [12]

By carefully controlling these parameters, researchers have achieved high levels of regioselectivity in the synthesis of 5-Acetamido-2-aminobenzoic acid, significantly improving the efficiency and sustainability of the synthetic process [7] [11].

Green Chemistry Strategies in Large-Scale Production

The implementation of green chemistry principles in the large-scale production of 5-Acetamido-2-aminobenzoic acid has become increasingly important due to environmental concerns and regulatory requirements [15]. This section explores sustainable approaches that minimize environmental impact while maintaining economic viability in industrial settings [16].

One of the most significant green chemistry strategies involves the replacement of traditional organic solvents with more environmentally benign alternatives [17]. Water, as a non-toxic and readily available solvent, has been investigated for the synthesis of aminobenzoic acid derivatives [18]. Subcritical water conditions have shown particular promise, enabling reactions to proceed efficiently without the need for toxic organic solvents [18]. For instance, the synthesis of 3-aminobenzoic acid using carbonaceous bio-based materials in subcritical water has been reported with yields up to 59% [18]. Similar approaches could be adapted for the production of 5-Acetamido-2-aminobenzoic acid [17] [18].

The development of solvent-free or reduced-solvent processes represents another important green chemistry strategy [19]. Mechanochemical techniques, such as ball milling or grinding, enable solid-state reactions to proceed efficiently without the need for solvents [19]. These approaches not only reduce waste generation but also often lead to improved reaction rates and yields [20].

Table 3: Green Chemistry Metrics for Various Production Methods of Aminobenzoic Acid Derivatives

Production MethodE-FactorAtom Economy (%)Energy Consumption (kWh/kg)Solvent Reduction (%)Reference
Traditional Acylation25-3565-7515-200 [16]
Catalytic Acylation10-1580-858-1240-50 [15]
Solvent-Free Process5-885-905-895-100 [19]
Biocatalytic Route5-1090-953-660-70 [21]
Continuous Flow8-1280-856-1050-60 [16]

The use of renewable feedstocks represents a fundamental principle of green chemistry that has been applied to the production of aminobenzoic acid derivatives [17]. Biomass-derived starting materials, such as coumalic acid, have been utilized for the synthesis of benzoic acid derivatives through Diels-Alder reactions with bioavailable co-reactants like ethylene [17]. This approach provides a sustainable alternative to petroleum-derived starting materials, reducing the carbon footprint of the production process [16] [17].

Continuous flow chemistry has emerged as a powerful tool for the sustainable large-scale production of fine chemicals, including aminobenzoic acid derivatives [16]. Continuous flow reactors offer several advantages over batch processes, including improved heat and mass transfer, enhanced safety, reduced reaction times, and increased space-time yields [21]. The implementation of continuous flow processes for the synthesis of 5-Acetamido-2-aminobenzoic acid could significantly improve the efficiency and sustainability of its production [16] [21].

Catalytic processes play a crucial role in green chemistry strategies for the production of 5-Acetamido-2-aminobenzoic acid [15]. The development of heterogeneous catalysts that can be easily recovered and reused reduces waste generation and improves the economic viability of the process [15]. For example, boric acid has been employed as a catalyst for the amidation of benzoic acid, providing a simple and high-yielding method that aligns with green chemistry principles [15].

The optimization of reaction conditions to minimize energy consumption represents another important aspect of green chemistry in the production of aminobenzoic acid derivatives [18]. Microwave-assisted reactions have been shown to significantly reduce reaction times and energy requirements for various organic transformations, including acylation reactions [19] [20]. The application of microwave irradiation to the synthesis of 5-Acetamido-2-aminobenzoic acid could lead to more energy-efficient production processes [20].

The implementation of these green chemistry strategies in the large-scale production of 5-Acetamido-2-aminobenzoic acid offers several benefits:

  • Reduced environmental impact through decreased waste generation and energy consumption [16]
  • Improved worker safety due to the elimination or reduction of hazardous reagents and conditions [15]
  • Enhanced economic viability through more efficient processes and reduced waste disposal costs [17]
  • Compliance with increasingly stringent environmental regulations [16]

The nuclear magnetic resonance spectroscopic characterization of 5-acetamido-2-aminobenzoic acid reveals distinctive chemical environments that reflect the compound's unique substitution pattern on the benzoic acid framework [2]. The proton nuclear magnetic resonance spectrum exhibits characteristic resonance patterns attributable to both the aromatic system and the functional group substituents [3] [4].

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The most downfield signal appears as a broad singlet in the range of 12.5-13.5 parts per million, characteristic of the carboxylic acid proton [3] [4]. This significant downfield chemical shift results from the strong deshielding effect of the electron-withdrawing carboxyl group and potential hydrogen bonding interactions in solution [5]. The aromatic proton at the six position, ortho to the carboxylic acid group, resonates as a doublet between 7.5-8.0 parts per million due to the pronounced deshielding effect of the adjacent electron-withdrawing carboxyl substituent [6].

The aromatic protons at positions three and four appear as a complex multiplet in the 6.5-7.5 parts per million region, reflecting their meta and para relationships to the various substituents [6] [7]. The primary amino group protons manifest as a broad singlet between 6.0-6.5 parts per million, with the broadening attributable to rapid proton exchange and quadrupolar relaxation effects [8] [9]. The acetamido proton exhibits characteristic chemical shift values between 5.0-6.0 parts per million as a broad singlet, consistent with secondary amide hydrogen chemical shift ranges [10] [11].

The acetyl methyl group provides a sharp singlet at 2.0-2.2 parts per million, representing the most upfield aromatic compound resonance and integrating for three protons [6] [10]. This chemical shift value aligns with typical N-acetyl methyl group resonances in aromatic amide systems [10] [12].

Table 1: Proton Nuclear Magnetic Resonance Spectral Assignments of 5-Acetamido-2-aminobenzoic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.5-13.5broad singlet1HCarboxylic acid OH
7.5-8.0doublet1HAromatic H-6 (ortho to COOH)
6.5-7.5multiplet2HAromatic H-3, H-4
6.0-6.5broad singlet2HPrimary amino NH₂
5.0-6.0broad singlet1HAcetamido NH
2.0-2.2singlet3HAcetyl CH₃

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Analysis

The carbon-13 nuclear magnetic resonance spectrum provides definitive evidence for the eight distinct carbon environments present in the molecular structure [13] [14] [15]. The carboxylic acid carbonyl carbon resonates in the characteristic downfield region between 170-175 parts per million, representing the most deshielded carbon environment in the molecule [14] [15]. The acetamide carbonyl carbon appears slightly upfield at 165-170 parts per million, consistent with amide carbonyl chemical shift values [10] [14].

The aromatic carbon atoms exhibit chemical shifts reflecting their electronic environments and substitution patterns [13] [15]. The carbon at position two, bearing the amino substituent, resonates between 150-155 parts per million due to the electron-donating effect of the amino group [15]. The ipso carbon adjacent to the carboxyl group (C-1) appears at 140-145 parts per million, while the carbon at position six resonates between 130-135 parts per million [15].

The remaining aromatic carbons at positions three and four exhibit chemical shifts in the 115-125 parts per million range, with their exact positions influenced by the electronic effects of the various substituents [13] [15]. The carbon bearing the acetamido substituent (C-5) appears between 110-115 parts per million, reflecting the electron-withdrawing nature of the amide functionality [10] [15].

The acetyl methyl carbon provides the most upfield signal at 20-25 parts per million, appearing as a quartet due to coupling with the attached protons [14] [15].

Table 2: Carbon-13 Nuclear Magnetic Resonance Spectral Assignments of 5-Acetamido-2-aminobenzoic acid

Chemical Shift (δ, ppm)MultiplicityAssignment
170-175singletCarboxylic acid C=O (C-7)
165-170singletAcetamide C=O
150-155singletAromatic C-2 (ipso to NH₂)
140-145singletAromatic C-1 (ipso to COOH)
130-135doubletAromatic C-6
115-125doubletAromatic C-3, C-4
110-115doubletAromatic C-5 (ipso to NHCOCH₃)
20-25quartetAcetyl CH₃

Fourier Transform Infrared Vibrational Mode Correlations

The infrared spectroscopic profile of 5-acetamido-2-aminobenzoic acid demonstrates characteristic absorption bands corresponding to the various functional groups present in the molecular structure [16] [9] [17]. The vibrational frequency assignments provide definitive evidence for the compound's structural features and enable differentiation from related benzoic acid derivatives [18] [11] [9].

Nitrogen-Hydrogen Stretching Vibrations

The primary amino group exhibits characteristic absorption bands at 3450-3350 and 3300-3200 wavenumbers, corresponding to the asymmetric and symmetric nitrogen-hydrogen stretching modes, respectively [8] [11] [9]. These bands appear as medium intensity absorptions that are sharper than comparable oxygen-hydrogen stretching vibrations [8] [19]. The frequency separation between the asymmetric and symmetric stretches reflects the hydrogen-nitrogen-hydrogen bond angle and the degree of hydrogen bonding in the solid state [20] [19].

The secondary acetamido nitrogen-hydrogen stretch manifests as a medium intensity band around 3300 wavenumbers, characteristic of secondary amide systems [11] [17] [21]. This absorption may overlap with the symmetric primary amine stretch, requiring careful spectral analysis for definitive assignment [22] [11].

Carbon-Hydrogen Stretching Vibrations

The aromatic carbon-hydrogen stretching vibrations appear as weak absorptions in the 3100-3000 wavenumber region, consistent with aromatic systems [9] [17]. These bands are typically less intense than aliphatic carbon-hydrogen stretches due to the higher s-character of the aromatic carbon-hydrogen bonds [9] [23].

The aliphatic carbon-hydrogen stretching modes of the acetyl methyl group occur between 2900-2800 wavenumbers as weak absorptions [24] [9] [17]. The relatively low intensity reflects the limited number of aliphatic hydrogen atoms in the molecular structure [9].

Carbonyl Stretching Vibrations

The acetamide carbonyl stretch appears as a strong absorption between 1670-1650 wavenumbers, characteristic of the Amide I band [10] [25] [11] [9]. This frequency range reflects the partial double bond character of the carbon-nitrogen bond in amide systems, which reduces the carbon-oxygen double bond strength compared to other carbonyl-containing functional groups [25] [17].

The carboxylic acid carbonyl stretch manifests as a strong band between 1630-1620 wavenumbers [18] [9] [17]. This frequency is lower than typical aromatic carboxylic acids due to conjugation effects with the electron-donating amino substituent [18] [26]. The position of this band provides diagnostic information regarding the electronic environment of the carboxyl group [18].

Additional Vibrational Modes

The Amide II band, corresponding to nitrogen-hydrogen bending coupled with carbon-nitrogen stretching, appears between 1550-1530 wavenumbers as a medium intensity absorption [10] [11] [17]. This band serves as a diagnostic feature for secondary amide systems and confirms the presence of the acetamido functionality [11].

Aromatic carbon-carbon stretching vibrations occur between 1600-1580 wavenumbers as medium intensity bands, characteristic of substituted benzene ring systems [9] [17]. The carboxylic acid carbon-oxygen stretch appears as a strong absorption between 1300-1280 wavenumbers, while aromatic carbon-nitrogen stretches manifest between 1250-1200 wavenumbers [8] [9] [17].

Out-of-plane aromatic carbon-hydrogen bending modes provide medium intensity absorptions between 800-750 wavenumbers, with the exact frequency dependent on the substitution pattern [9] [17]. Ring deformation modes appear as strong bands between 700-650 wavenumbers [9] [17].

Table 3: Fourier Transform Infrared Vibrational Mode Correlations of 5-Acetamido-2-aminobenzoic acid

Frequency (cm⁻¹)IntensityVibrational Mode
3450-3350mediumPrimary amine NH₂ asymmetric stretch
3300-3200mediumPrimary amine NH₂ symmetric stretch
3100-3000weakAromatic C-H stretch
2900-2800weakAliphatic C-H stretch (acetyl)
1670-1650strongAcetamide C=O stretch (Amide I)
1630-1620strongCarboxylic acid C=O stretch
1600-1580mediumAromatic C=C stretch
1550-1530mediumAcetamide NH bend (Amide II)
1450-1430mediumAcetyl CH₃ deformation
1400-1380mediumCarboxylic acid O-H bend
1300-1280strongCarboxylic acid C-O stretch
1250-1200strongAromatic C-N stretch
800-750mediumAromatic C-H out-of-plane bend
700-650strongAromatic ring deformation

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrometric analysis of 5-acetamido-2-aminobenzoic acid reveals characteristic fragmentation pathways that provide structural information and enable compound identification [27] [28] [29]. The fragmentation pattern reflects the relative stability of various ionic species and the propensity for specific bond cleavages under high-energy electron impact conditions [30] [31] [32].

Molecular Ion Characteristics

The molecular ion appears at mass-to-charge ratio 194, corresponding to the molecular formula C₉H₁₀N₂O₃ [2] [33] [34]. The molecular ion exhibits relatively low intensity (15% relative abundance), characteristic of substituted aromatic compounds containing multiple heteroatoms [27] [29]. The presence of nitrogen atoms follows the nitrogen rule, with an even molecular weight corresponding to an even number of nitrogen atoms [29].

Primary Fragmentation Pathways

The most abundant fragment ion occurs at mass-to-charge ratio 43 (100% relative intensity), corresponding to the acetyl cation [CH₃CO]⁺ [29] [35]. This fragment arises from α-cleavage adjacent to the carbonyl group, representing a highly stabilized acylium ion [29] [35]. The prominence of this fragment reflects the favorable energetics of acylium ion formation and the weakness of the carbon-nitrogen bond in the acetamido substituent [35].

Loss of the acetamido group (molecular weight 42) produces a significant fragment at mass-to-charge ratio 152 (45% relative intensity), corresponding to 2-aminobenzoic acid [27] [29]. This fragmentation pathway involves retro-Friedel-Crafts reaction mechanisms, wherein the acetamido substituent is eliminated as a neutral species [27] [35].

The phenyl cation at mass-to-charge ratio 77 exhibits substantial intensity (40% relative abundance), arising from benzylic cleavage processes and representing a highly resonance-stabilized aromatic cation [28] [29]. This fragment serves as a diagnostic indicator for aromatic systems and provides information regarding the aromatic substitution pattern [28].

Secondary Fragmentation Processes

Loss of ammonia from the molecular ion produces a fragment at mass-to-charge ratio 177 (8% relative intensity), consistent with α-cleavage adjacent to the amino group [31] [36]. This relatively low-intensity fragment reflects the strength of the aromatic carbon-nitrogen bond compared to aliphatic carbon-nitrogen bonds [31].

Sequential neutral losses generate the fragment at mass-to-charge ratio 136, corresponding to loss of both ammonia and acetyl groups from the molecular ion [31] [36]. This fragmentation pathway demonstrates the susceptibility of both nitrogen-containing substituents to elimination under electron impact conditions [31].

The aniline-type cation at mass-to-charge ratio 93 (35% relative intensity) corresponds to [C₆H₇N]⁺ and retains the aromatic ring substitution pattern [27] [29]. This fragment provides evidence for the amino substituent position and serves as a diagnostic ion for aminobenzoic acid derivatives [27].

Rearrangement Reactions

McLafferty rearrangement-type processes generate the fragment at mass-to-charge ratio 134, corresponding to loss of acetic acid (60 mass units) from the molecular ion [29] [32]. This rearrangement involves hydrogen transfer from the acetyl methyl group to the oxygen atom, followed by elimination of acetic acid as a neutral molecule [29].

Ring contraction processes produce the cyclopentadienyl cation at mass-to-charge ratio 65 (28% relative intensity), arising from loss of carbon monoxide and subsequent ring rearrangement [28] [32]. This fragmentation demonstrates the facility with which aromatic systems can undergo structural rearrangements under high-energy conditions [32].

Table 4: Electron Ionization Mass Spectrometric Fragmentation Patterns of 5-Acetamido-2-aminobenzoic acid

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Fragment Ion AssignmentFragmentation Pathway
19415Molecular ion [M]⁺-Molecular ion formation
1778[M - NH₃]⁺ (loss of ammonia)α-Cleavage adjacent to amine
15245[M - CH₃CONH]⁺ (loss of acetamido group)Retro-Friedel-Crafts reaction
13612[M - NH₃ - CH₃CO]⁺ (sequential losses)Sequential neutral losses
13425[M - CH₃COOH]⁺ (loss of acetic acid)McLafferty rearrangement-type
11918[M - CH₃CONH₂ - CH₃]⁺Complex rearrangement
10822Substituted benzoyl cationAcylium ion formation
9335Aniline-type cation [C₆H₇N]⁺Ring substitution pattern retention
7740Phenyl cation [C₆H₅]⁺Benzylic cleavage
6528Cyclopentadienyl cation [C₅H₅]⁺Ring contraction
43100Acetyl cation [CH₃CO]⁺Primary fragment ion

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

50670-83-2

Wikipedia

5-Acetamidoanthranilic acid

General Manufacturing Information

Benzoic acid, 5-(acetylamino)-2-amino-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types